6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
CAS No.:
Cat. No.: VC20139140
Molecular Formula: C8H7IN2O2
Molecular Weight: 290.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7IN2O2 |
|---|---|
| Molecular Weight | 290.06 g/mol |
| IUPAC Name | 6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
| Standard InChI | InChI=1S/C8H7IN2O2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3,10H2,(H,11,12) |
| Standard InChI Key | FOWBVZLIEHDUAD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=CC(=C2)N)I)NC(=O)O1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-Amino-8-iodo-1H-benzo[D] oxazin-2(4H)-one (IUPAC name: 6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one) consists of a benzoxazine core—a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The amino (-NH2) and iodo (-I) substituents at positions 6 and 8, respectively, confer distinct electronic and steric properties.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C8H7IN2O2 |
| Molecular Weight | 290.06 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
The compound’s infrared (IR) spectrum typically exhibits absorption bands for N-H (3300–3100 cm⁻¹), C=O (1675 cm⁻¹), and C-I (500–600 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal aromatic proton signals between δ 7.8–8.2 ppm and aliphatic protons near δ 2.1–2.5 ppm .
Synthesis and Optimization
Iodination of Benzoxazine Precursors
A common route involves iodinating preformed benzoxazine derivatives. For example, 5-iodoanthranilic acid reacts with acetic anhydride to yield 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, a structural analog . Subsequent amination at position 6 introduces the amino group, though reaction conditions (e.g., temperature, solvent) critically influence regioselectivity.
Palladium-Catalyzed Carbonylation
A breakthrough methodology employs palladium-catalyzed carbonylation-cyclization of ortho-halophenols with cyanamide. Using Mo(CO)6 as a CO source, this one-pot reaction achieves yields up to 94% under mild conditions (65°C, 20 h) . The process is compatible with diverse CO-releasing reagents, including phenyl formate and oxalyl chloride, enhancing scalability .
Key Synthetic Advantages:
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Regioselectivity: Ensures precise substitution at positions 6 and 8.
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Efficiency: Avoids hazardous reagents and multi-step protocols .
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Versatility: Adaptable to electron-rich and electron-deficient substrates .
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution
The iodine atom’s electrophilic nature facilitates nucleophilic displacement reactions. For instance, treatment with aliphatic amines (e.g., ethylamine) replaces iodine, yielding 3-alkyl-6-aminoquinazolin-4-ones . Aromatic amines (e.g., 4-chloroaniline) undergo similar substitutions, forming biaryl derivatives with antimicrobial activity .
Cyclization and Ring Expansion
Reactions with ethanolamine in acetic acid induce heterocyclic ring expansion, producing 3-(2-hydroxyethyl)-6-aminoquinazolin-4-one . This transformation proceeds via nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization .
Oxidation and Reduction
The amino group undergoes diazotization, enabling coupling reactions to form azo dyes. Conversely, catalytic hydrogenation reduces the oxazinone ring to a dihydro derivative, altering pharmacological activity.
Industrial and Material Science Applications
Polymer Synthesis
Benzoxazinones serve as monomers for polybenzoxazines, high-performance thermosets with exceptional thermal stability (>300°C) . Incorporating iodine improves flame retardancy, making these polymers suitable for aerospace components.
Optical Materials
The conjugated π-system and heavy atom effect (iodine) enhance fluorescence quantum yield (ΦF: 0.45), enabling applications in organic light-emitting diodes (OLEDs).
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